An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Aminophenyl)-2-nitrophenol
An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Aminophenyl)-2-nitrophenol
Abstract
This technical guide provides a comprehensive analysis of the physical and chemical properties of 4-(3-Aminophenyl)-2-nitrophenol, a biphenyl derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide synthesizes information from established chemical principles and data on related structural analogues, namely aminobiphenyls and nitrophenols. We present predicted properties, key chemical reactivities, and robust, field-proven experimental protocols for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of complex biaryl compounds.
Introduction
The biphenyl scaffold is a privileged structure in numerous biologically active compounds and functional materials.[1] The compound 4-(3-Aminophenyl)-2-nitrophenol incorporates this biphenyl core with three critical functional groups: a hydroxyl group, a nitro group, and an amino group. This unique combination imparts a complex and versatile chemical character, making it a valuable, albeit challenging, synthetic target. The electron-withdrawing nitro group, the electron-donating amino and hydroxyl groups, and the extended π-system of the biphenyl structure suggest potential applications as a chromophore in dyes, a building block for novel heterocyclic systems, or a precursor for pharmacologically active molecules.
This guide provides a detailed examination of the predicted physicochemical properties of 4-(3-Aminophenyl)-2-nitrophenol. Furthermore, it offers practical, step-by-step methodologies for its synthesis via Suzuki-Miyaura cross-coupling and its subsequent characterization, empowering researchers to produce and validate this compound in a laboratory setting.
Chemical Identity and Structure
The structural and identifying information for 4-(3-Aminophenyl)-2-nitrophenol is summarized below. As this is a highly specific and potentially non-commercial compound, a CAS number has not been identified in public databases.
| Identifier | Value | Source |
| IUPAC Name | 4-(3-Aminophenyl)-2-nitrophenol | - |
| Molecular Formula | C₁₂H₁₀N₂O₃ | Calculated |
| Molecular Weight | 230.22 g/mol | Calculated |
| Canonical SMILES | C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)[O-])N | Calculated |
| InChI Key | (Predicted) | Calculated |
| CAS Number | Not Found | - |
Structure: The molecule consists of a 2-nitrophenol ring connected at position 4 to the C1' position of a 3-aminophenyl ring.
Predicted Physical Properties
The physical properties of 4-(3-Aminophenyl)-2-nitrophenol are largely dictated by its biphenyl structure and the strong intermolecular forces enabled by its functional groups, such as hydrogen bonding from the -OH and -NH₂ groups.
| Property | Predicted Value / Observation | Rationale and Comparative Data |
| Appearance | Yellow to orange crystalline solid | The nitroaromatic and extended conjugated system typically imparts color. 4-Nitrobiphenyl is a white to yellow solid.[2] |
| Melting Point | > 200 °C | High, due to the rigid biphenyl structure and strong intermolecular hydrogen bonding. For comparison, 4-hydroxy-4'-nitrobiphenyl melts at 207°C.[3] |
| Boiling Point | > 350 °C | High, characteristic of complex aromatic compounds with high molecular weight. 4-Nitrobiphenyl boils at 340°C.[2] |
| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, hot ethanol). | The large, nonpolar biphenyl core dominates, making it insoluble in water. The polar functional groups facilitate solubility in polar organic solvents. 4-Aminobiphenyl is soluble in acetone, ethanol, and hot water.[4] |
Chemical Properties and Reactivity
The reactivity of 4-(3-Aminophenyl)-2-nitrophenol is governed by its three distinct functional groups and the aromatic systems.
-
Amino Group (-NH₂): As a derivative of aniline, this group is basic and can be readily protonated in acidic conditions. It is a nucleophile and can undergo acylation, alkylation, and, most importantly, diazotization with nitrous acid to form a highly reactive diazonium salt. This salt is a versatile intermediate for introducing a wide range of other functional groups.
-
Nitro Group (-NO₂): This group is strongly electron-withdrawing, which deactivates the phenol-containing ring towards electrophilic aromatic substitution and acidifies the phenolic proton. The most significant reaction of the nitro group is its reduction to a primary amine (-NH₂).[5] This transformation is fundamental in organic synthesis and can be achieved using various reagents, such as SnCl₂/HCl, Fe/HCl, or catalytic hydrogenation (H₂/Pd/C).[6][7] Chemoselective reduction is critical to avoid affecting other parts of the molecule.
-
Phenolic Group (-OH): The hydroxyl group is acidic, and its acidity is enhanced by the ortho-nitro group. It can be deprotonated by a base to form a phenoxide ion, which is a potent nucleophile for O-alkylation or O-acylation reactions.
-
Aromatic Rings: The substituents strongly influence the reactivity of both phenyl rings towards further substitution reactions. The phenol-containing ring is generally deactivated by the nitro group, while the aniline-containing ring is strongly activated by the amino group.
Caption: Key chemical transformations of the title compound.
Proposed Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
Expertise & Rationale: The Suzuki-Miyaura coupling is the premier method for constructing C(sp²)-C(sp²) bonds, making it ideal for synthesizing unsymmetrical biaryls like the target molecule.[1][8] Its high functional group tolerance allows for the direct coupling of the two substituted rings without the need for extensive protection-deprotection steps, which is a significant advantage in terms of efficiency and atom economy. This protocol uses a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states to facilitate the coupling of an aryl halide with an arylboronic acid.[1]
Methodology:
-
Reactant Preparation: The synthesis involves coupling (3-aminophenyl)boronic acid with 4-bromo-2-nitrophenol .
-
Reaction Setup:
-
To a three-necked round-bottom flask purged with an inert gas (Nitrogen or Argon), add 4-bromo-2-nitrophenol (1.0 eq), (3-aminophenyl)boronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Add a solvent mixture, typically toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Degassing the solvent is crucial to prevent oxidation of the catalyst.
-
In a separate vial, prepare the catalyst solution by dissolving a palladium source (e.g., Palladium(II) acetate, Pd(OAc)₂, 2-5 mol%) and a phosphine ligand (e.g., Triphenylphosphine, PPh₃, 4-10 mol%) in a small amount of the solvent.[8]
-
-
Reaction Execution:
-
Add the catalyst solution to the main reaction flask.
-
Fit the flask with a reflux condenser and heat the mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[8]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and add deionized water.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volume).
-
Combine the organic layers and wash sequentially with water and then brine to remove inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure 4-(3-Aminophenyl)-2-nitrophenol.
-
Caption: A streamlined workflow for the Suzuki coupling synthesis.
Protocol 2: Spectroscopic Characterization
Trustworthiness & Validation: A multi-technique spectroscopic approach is essential for unambiguous structure elucidation and purity confirmation. Each technique provides complementary information, creating a self-validating system.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Methodology: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for polar, hydrogen-bonding compounds). Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Signals:
-
Multiple distinct signals in the aromatic region (approx. 6.5-8.5 ppm) corresponding to the protons on both phenyl rings. The splitting patterns (doublets, triplets, doublet of doublets) will be complex due to the substitution pattern.
-
A broad, exchangeable singlet for the phenolic -OH proton.
-
A broad, exchangeable singlet for the two -NH₂ protons.
-
-
Expected ¹³C NMR Signals:
-
Twelve distinct signals for the aromatic carbons, with chemical shifts influenced by the attached functional groups. Carbons attached to the nitro group and hydroxyl group will be significantly downfield.
-
B. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Methodology: Acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
-
Expected Characteristic Peaks:
-
O-H stretch (phenol): Broad peak around 3200-3500 cm⁻¹.
-
N-H stretch (amine): Two sharp peaks around 3300-3500 cm⁻¹.
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
N-O stretch (nitro): Two strong, characteristic peaks around 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C. UV-Visible Spectroscopy:
-
Methodology: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Record the absorption spectrum from 200-600 nm.
-
Expected λ_max: The extended conjugated system of the nitrobiphenyl structure, along with the auxochromic -OH and -NH₂ groups, is expected to result in strong absorption maxima in the UV-A and visible regions (likely >300 nm). For comparison, 4-aminobiphenyl shows an absorption maximum around 280 nm, which shifts depending on pH.[9]
Safety and Handling
Authoritative Grounding: Nitroaromatic compounds, as a class, must be handled with significant caution due to their potential toxicity and thermal instability.[10]
-
Toxicity: Many nitroaromatic compounds are toxic, can be absorbed through the skin, and are potential mutagens or carcinogens.[10][11] The aminobiphenyl moiety is also a known structural alert for carcinogenicity; 4-aminobiphenyl is a known human bladder carcinogen.[12] Therefore, this compound should be treated as highly toxic.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical safety goggles, and chemical-resistant gloves (e.g., nitrile).[11]
-
Storage: Store the compound in a cool, dry, well-ventilated area, away from strong oxidizing agents, reducing agents, and sources of heat or ignition.[10]
-
Spill & Disposal: In case of a small spill, gently cover with an inert absorbent material (e.g., vermiculite), and sweep into a labeled hazardous waste container.[10] All waste materials must be disposed of according to institutional and local hazardous waste regulations.
Conclusion
4-(3-Aminophenyl)-2-nitrophenol is a complex polyfunctionalized biphenyl with significant potential as a synthetic intermediate. While direct experimental data is scarce, its physicochemical properties and reactivity can be reliably predicted based on established chemical principles and data from related compounds. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce, purify, and characterize this molecule, enabling further exploration of its applications in drug discovery and materials science. Rigorous adherence to safety protocols is paramount when handling this and related nitroaromatic compounds.
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